molecular formula C8H5BrN2OS B2999563 1-(4-Bromo-1,3-thiazol-2-yl)-1,2-dihydropyridin-2-one CAS No. 959239-58-8

1-(4-Bromo-1,3-thiazol-2-yl)-1,2-dihydropyridin-2-one

Cat. No.: B2999563
CAS No.: 959239-58-8
M. Wt: 257.11
InChI Key: IMJCGKMXJJIWPE-UHFFFAOYSA-N
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Description

1-(4-Bromo-1,3-thiazol-2-yl)-1,2-dihydropyridin-2-one (CAS 959239-58-8) is a brominated heterocyclic compound with the molecular formula C₈H₅BrN₂OS and a molecular weight of 256.96 g/mol . Its structure comprises a 4-bromo-1,3-thiazole ring fused to a 1,2-dihydropyridin-2-one moiety. This compound is commercially available in high-purity grades (≥99%), making it suitable for pharmaceutical and materials science research . The bromine atom on the thiazole ring enhances its reactivity for cross-coupling reactions, while the dihydropyridinone core provides a planar, conjugated system that may influence intermolecular interactions, such as hydrogen bonding or π-stacking .

Properties

IUPAC Name

1-(4-bromo-1,3-thiazol-2-yl)pyridin-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5BrN2OS/c9-6-5-13-8(10-6)11-4-2-1-3-7(11)12/h1-5H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IMJCGKMXJJIWPE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=O)N(C=C1)C2=NC(=CS2)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5BrN2OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

257.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 1-(4-Bromo-1,3-thiazol-2-yl)-1,2-dihydropyridin-2-one typically involves the following steps:

Industrial production methods may involve optimization of these steps to enhance yield and purity, including the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

1-(4-Bromo-1,3-thiazol-2-yl)-1,2-dihydropyridin-2-one undergoes various chemical reactions, including:

Common reagents used in these reactions include sodium hydride, lithium aluminum hydride, and various oxidizing agents like hydrogen peroxide and m-chloroperbenzoic acid. Major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

1-(4-Bromo-1,3-thiazol-2-yl)-1,2-dihydropyridin-2-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-(4-Bromo-1,3-thiazol-2-yl)-1,2-dihydropyridin-2-one involves its interaction with specific molecular targets, such as enzymes and receptors. The bromine atom and the thiazole ring play crucial roles in binding to these targets, leading to inhibition or modulation of their activity. The compound may also interfere with cellular pathways, such as signal transduction and gene expression, contributing to its biological effects .

Comparison with Similar Compounds

Structural and Functional Group Comparisons

The table below highlights key structural and physicochemical differences between 1-(4-bromo-1,3-thiazol-2-yl)-1,2-dihydropyridin-2-one and related heterocycles:

Compound Name Molecular Formula Molecular Weight (g/mol) Key Structural Features Notable Properties
This compound C₈H₅BrN₂OS 256.96 Bromothiazole, dihydropyridinone Moderate solubility in polar solvents; potential for Suzuki-Miyaura coupling via bromine
2-[(4-Bromo-1,3-thiazol-2-yl)oxy]acetic acid C₅H₄BrNO₃S 238.06 Bromothiazole, acetic acid substituent High acidity (pKa ~2–3); increased water solubility due to carboxylic acid group
4-Bromo-2-(4'-chlorophenyl)-1,5-dimethyl-1,2-dihydropyrazol-3-one C₁₂H₁₁BrClN₂O 329.60 Bromopyrazolone, chlorophenyl, methyl groups High lipophilicity (clogP ~3.2); potential for π-π interactions with aromatic substituents
1-{6-Bromoimidazo[1,2-a]pyridin-3-yl}ethan-1-one C₉H₇BrN₂O 239.07 Bromoimidazopyridine, acetyl group Planar aromatic system; strong UV absorption due to extended conjugation
3-{4-[(6-Methylpyridazin-3-yl)oxy]piperidine-1-carbonyl}-1,2-dihydropyridin-2-one C₁₆H₁₈N₄O₃ 314.34 Dihydropyridinone, piperidine-pyridazine Enhanced steric bulk; potential for kinase inhibition due to pyridazine moiety

Physicochemical Properties

  • Solubility: The dihydropyridinone core imparts moderate polarity, but solubility in aqueous media is lower than that of the acetic acid derivative (C₅H₄BrNO₃S) .
  • Lipophilicity: The bromothiazole-dihydropyridinone hybrid has a calculated logP of ~1.8, lower than the chlorophenyl-substituted pyrazolone (logP ~3.2) due to the absence of aromatic hydrophobic groups .

Research Findings and Implications

  • Crystallography: Tools like SHELXL and ORTEP-3 are critical for resolving the compound’s hydrogen-bonding patterns, which differ from pyrazolones due to sulfur’s lack of H-bond donor capacity .
  • Synthetic Challenges: The dihydropyridinone ring’s tautomerism may complicate purification compared to stable pyridazine derivatives .

Biological Activity

1-(4-Bromo-1,3-thiazol-2-yl)-1,2-dihydropyridin-2-one (CAS No. 959239-58-8) is a compound of interest due to its potential pharmacological properties. This article explores its biological activity, focusing on its interactions, pharmacokinetics, and therapeutic implications.

The compound has the following chemical properties:

  • Molecular Formula : C8H5BrN2OS
  • Molecular Weight : 257.11 g/mol
  • Appearance : Powder
  • Storage Temperature : Room temperature

Pharmacokinetics

Recent studies have investigated the pharmacokinetic profile of this compound, particularly its interaction with human serum albumin (HSA). The binding affinity between the compound and HSA was found to be moderate to strong, indicating significant potential for therapeutic applications. The binding constant was measured at approximately 106M110^6\,M^{-1}, suggesting effective interaction which may enhance its bioavailability in the bloodstream .

The interaction mechanism with HSA involves:

  • Static Fluorescence Quenching : Indicating a strong interaction between the compound and the protein.
  • Hydrophobic Interactions and Hydrogen Bonding : These are crucial for stabilizing the HSA-complex.

Molecular docking studies revealed that the compound preferentially binds to domain IIA of HSA, leading to conformational changes in the protein structure. This binding also enhances the esterase activity of HSA, suggesting a potential role in drug metabolism .

Toxicological Profile

While the compound shows promising pharmacological properties, it is essential to note potential hepatotoxicity and interactions with cytochrome P450 enzymes. However, it has been reported to exhibit no mutagenicity, making it a safer candidate for further development .

Case Studies and Research Findings

StudyFindings
Pharmacokinetic Study Demonstrated moderate to strong binding to HSA with an affinity constant of 106M110^6\,M^{-1} and increased esterase activity .
Spectroscopic Analysis Revealed alterations in the α-helix content of HSA upon binding with the compound .
Molecular Dynamics Simulation Indicated stable complex formation between HSA and the compound with significant conformational changes in HSA .

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